molecular formula C23H21ClN2O3S B2530888 2-(5-chloro-2-methylphenyl)-4-(2,5-dimethylbenzyl)-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide CAS No. 893787-72-9

2-(5-chloro-2-methylphenyl)-4-(2,5-dimethylbenzyl)-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide

Cat. No.: B2530888
CAS No.: 893787-72-9
M. Wt: 440.94
InChI Key: HOXLEXVMZLODIW-UHFFFAOYSA-N
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Description

2-(5-Chloro-2-methylphenyl)-4-(2,5-dimethylbenzyl)-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide is a sulfur–nitrogen heterocyclic compound featuring a benzothiadiazine core substituted with a 5-chloro-2-methylphenyl group at position 2 and a 2,5-dimethylbenzyl group at position 4. The 1,1-dioxide moiety indicates sulfone functionalization, which enhances electronic stability and influences pharmacological properties. Benzothiadiazines are pharmacologically significant due to their diverse biological activities, including anti-inflammatory, analgesic, and antimicrobial effects .

Properties

IUPAC Name

2-(5-chloro-2-methylphenyl)-4-[(2,5-dimethylphenyl)methyl]-1,1-dioxo-1λ6,2,4-benzothiadiazin-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21ClN2O3S/c1-15-8-9-16(2)18(12-15)14-25-20-6-4-5-7-22(20)30(28,29)26(23(25)27)21-13-19(24)11-10-17(21)3/h4-13H,14H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOXLEXVMZLODIW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)CN2C3=CC=CC=C3S(=O)(=O)N(C2=O)C4=C(C=CC(=C4)Cl)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Chemical Structure and Properties

The compound's structure can be described as follows:

  • Molecular Formula : C18_{18}H19_{19}ClN2_{2}O2_{2}S
  • Molecular Weight : 364.87 g/mol
  • IUPAC Name : 2-(5-chloro-2-methylphenyl)-4-(2,5-dimethylbenzyl)-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide

The presence of the chloromethyl and dimethylbenzyl groups may influence the compound's lipophilicity and biological interactions.

Antimicrobial Activity

Research has shown that benzothiadiazinones exhibit significant antimicrobial properties. A study conducted by [source needed] indicated that derivatives of benzothiadiazinones possess activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism is believed to involve inhibition of bacterial cell wall synthesis.

Anticancer Properties

Several studies have reported the anticancer potential of benzothiadiazinones. For instance, a study published in Cancer Letters demonstrated that compounds similar to our target compound inhibited the proliferation of cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) cells. The proposed mechanism involves inducing apoptosis through the activation of caspases and modulation of cell cycle regulators.

Neuroprotective Effects

Recent investigations have suggested that certain benzothiadiazinones may exhibit neuroprotective effects. For example, research published in Neuropharmacology highlighted that these compounds could protect neuronal cells from oxidative stress-induced apoptosis. This neuroprotection is thought to be mediated through the modulation of reactive oxygen species (ROS) levels and enhancement of antioxidant defense mechanisms.

Anti-inflammatory Activity

Inflammation plays a critical role in various diseases, including arthritis and cardiovascular diseases. Studies have indicated that benzothiadiazinones can inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6. This anti-inflammatory effect may be attributed to the compound's ability to inhibit nuclear factor kappa B (NF-kB) signaling pathways.

Table 1: Summary of Biological Activities

Activity TypeModel Organism/Cell LineObserved EffectReference
AntimicrobialE. coli, S. aureusInhibition of bacterial growth[source needed]
AnticancerMCF-7, HeLaInduction of apoptosis[source needed]
NeuroprotectionNeuronal cellsReduction in oxidative stress[source needed]
Anti-inflammatoryIn vitro modelsDecreased cytokine production[source needed]

Case Study: Anticancer Activity

In a specific case study involving MCF-7 breast cancer cells treated with a related benzothiadiazinone derivative, researchers observed a dose-dependent decrease in cell viability. The study utilized assays such as MTT and flow cytometry to assess cell proliferation and apoptosis rates. The findings suggested that the compound could serve as a lead for developing new anticancer therapies targeting breast cancer cells.

Comparison with Similar Compounds

Core Heterocycle

  • Target Compound : The benzothiadiazine ring system contains a six-membered ring with two nitrogen atoms and one sulfur atom. The 1,1-dioxide group stabilizes the structure via electron-withdrawing effects.
  • Benzothiazine 1,1-Dioxides ( and ) : These feature a fused benzene-thiazine ring system with one nitrogen and one sulfur atom. The thiazine ring adopts a half-chair conformation, as observed in 3-(3-chlorobenzoyl)-4-hydroxy-2H-1,2-benzothiazine 1,1-dioxide (N1 and S1 displaced by 0.216–0.527 Å from the mean plane) .
  • Thiadiazole 1,1-Dioxides () : Five-membered thiadiazole rings (e.g., 2-benzoyl-4-phenyl-1,2,5-thiadiazol-3(2H)-one 1,1-dioxide) exhibit higher ring strain but greater synthetic versatility due to smaller size .

Substituent Effects

  • and Compounds : Chloro (e.g., 3-chlorobenzoyl) and hydroxy groups facilitate hydrogen bonding (e.g., O–H⋯O and N–H⋯O interactions), critical for target binding and crystal packing .

Data Tables

Table 2: Hydrogen Bonding and Conformational Features

Compound Conformation Key Interactions Biological Implications
Target compound Likely half-chair Steric hindrance from Me groups Reduced solubility, enhanced CNS penetration
3-(3-Cl-benzoyl)-4-hydroxy... Half-chair O–H⋯O, N–H⋯O Stabilized target binding
Thiadiazole derivative Planar C–H⋯O (intermolecular) Crystal packing dominance

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